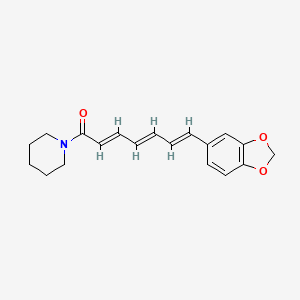

Piperettine

Description

This compound has been reported in Piper wallichii, Piper nigrum, and Piper guineense with data available.

Properties

CAS No. |

583-34-6 |

|---|---|

Molecular Formula |

C19H21NO3 |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

(2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylhepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C19H21NO3/c21-19(20-12-6-3-7-13-20)9-5-2-1-4-8-16-10-11-17-18(14-16)23-15-22-17/h1-2,4-5,8-11,14H,3,6-7,12-13,15H2/b2-1+,8-4+,9-5+ |

InChI Key |

DLKOUKNODPCIHZ-UMYWTXKFSA-N |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C=C/C=C/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

C1CCN(CC1)C(=O)C=CC=CC=CC2=CC3=C(C=C2)OCO3 |

melting_point |

148 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Piperettine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperettine is a naturally occurring alkaloid found in the fruits of Piper nigrum (black pepper) and other Piper species. As a homolog of piperine, the primary pungent component of black pepper, this compound contributes to the complex sensory profile of this globally significant spice. While not as extensively studied as piperine, understanding the physicochemical properties of this compound is crucial for its potential applications in pharmacology and drug development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of this compound, including its molecular structure, solubility, and spectroscopic properties. The guide also outlines detailed experimental protocols for its isolation and analysis and presents a logical workflow for its characterization.

Introduction

This compound, a member of the piperamide class of alkaloids, is distinguished from piperine by the presence of an additional conjugated double bond in its aliphatic chain. This structural difference influences its physicochemical properties and may impart distinct biological activities. Although present in smaller quantities than piperine, this compound is a significant constituent of black pepper extracts. A thorough understanding of its properties is essential for the development of analytical methods for quality control of pepper and its extracts, as well as for exploring its potential as a bioactive compound.

Molecular and Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below. It is important to note that while some experimental data is available, particularly from historical sources, many properties are predicted due to the limited number of dedicated studies on this specific compound.

Table 1: General and Physical Properties of this compound

| Property | Value | Source/Method |

| IUPAC Name | (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,4,6-trien-1-one | IUPAC Nomenclature |

| Molecular Formula | C₁₉H₂₁NO₃ | [1][2] |

| Molecular Weight | 311.38 g/mol | Calculated |

| Appearance | Yellow, crystalline solid | [1] |

| Melting Point | 148 °C | [3] |

| Boiling Point | Not experimentally determined | - |

| logP (Octanol/Water) | 4.10 (estimated) | [4] |

Table 2: Solubility of this compound

| Solvent | Solubility | Temperature | Source |

| Water | 1.648 mg/L (estimated) | 25 °C | [4] |

| Alcohol (Ethanol) | Sparingly soluble | Cold | [1] |

| Ether | Sparingly soluble | Cold | [1] |

| Benzene | More soluble | Cold | [1] |

| Ethyl Acetate | More soluble | Cold | [1] |

| Chloroform | More soluble | Cold | [1] |

| Acetone | Freely soluble | Cold | [1] |

| Glacial Acetic Acid | Freely soluble | Cold | [1] |

| Light Petroleum | Insoluble | Cold | [1] |

| Dilute Acids | Insoluble | - | [1] |

| Dilute Alkalis | Insoluble | - | [1] |

Table 3: Spectroscopic Data of this compound

| Technique | Data | Source |

| UV-Vis (in Alcohol) | λmax: 364 nm | [1] |

| ¹H NMR | Data not specifically available for this compound. Predicted spectra can be generated. | - |

| ¹³C NMR | Data not specifically available for this compound. Predicted spectra can be generated. | - |

| Mass Spectrometry | Molecular Ion [M]+: m/z 311. Analysis of black pepper extracts confirms the presence of a compound with this mass corresponding to this compound.[5][6] | - |

| Infrared (IR) | Data not specifically available for this compound. Expected characteristic peaks for amide C=O, C=C of the conjugated system and aromatic ring, and C-O-C of the methylenedioxy group. | - |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not widely published. However, standard methods for the analysis of natural products, particularly those for the closely related piperine, can be adapted.

Isolation of this compound from Piper nigrum

The isolation of this compound is often performed alongside that of piperine from black pepper. The following protocol is based on the method described by Spring and Stark (1950).

Workflow for Isolation and Purification of this compound

-

Extraction: Ground black pepper is subjected to continuous extraction with ethanol in a Soxhlet apparatus for several hours.

-

Initial Piperine Removal: The ethanolic extract is concentrated, leading to the crystallization of the less soluble piperine, which is then removed by filtration.

-

Chromatographic Separation: The resulting mother liquor, enriched in this compound, is concentrated and subjected to column chromatography on alumina. A suitable solvent system (e.g., a mixture of benzene and petroleum ether) is used for elution. This compound is more strongly adsorbed to the alumina than piperine.

-

Crystallization: The fractions containing this compound are collected, and the solvent is evaporated. The residue is then recrystallized from a suitable solvent, such as ethyl acetate, to yield pure, yellow crystals of this compound.

Melting Point Determination

The melting point of the purified this compound crystals can be determined using a standard melting point apparatus. The sample is placed in a capillary tube and heated at a controlled rate. The temperature range over which the sample melts is recorded.

Solubility Determination

A qualitative assessment of solubility can be performed by adding a small amount of this compound to various solvents at room temperature and observing its dissolution. For quantitative solubility, a saturated solution of this compound in a specific solvent is prepared at a constant temperature. The concentration of this compound in the saturated solution is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, after appropriate dilution.

Spectroscopic Analysis

-

UV-Vis Spectroscopy: A dilute solution of this compound in a suitable solvent (e.g., ethanol) is prepared. The absorbance of the solution is measured across a range of wavelengths (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Infrared (IR) Spectroscopy: A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically as a KBr pellet or using an ATR accessory.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

Mass Spectrometry (MS): The molecular weight and fragmentation pattern of this compound can be determined using a mass spectrometer, with techniques such as electron ionization (EI) or electrospray ionization (ESI).

Biological Activity and Signaling Pathways

There is a limited body of research specifically focused on the biological activities and associated signaling pathways of this compound. However, as a member of the piperamide family, it is likely to exhibit some of the biological effects observed for the more extensively studied piperine, which include anti-inflammatory, antioxidant, and bioavailability-enhancing properties.

Given the lack of specific data for this compound, a diagram of a known signaling pathway affected by the general class of piperamides is presented below for illustrative purposes. Piperine has been shown to modulate various signaling pathways, including the TGF-β pathway.

Illustrative Signaling Pathway Potentially Modulated by Piperamides

Conclusion

This compound is a structurally interesting alkaloid with a core set of identified physicochemical properties. However, a significant portion of the available data is either historical or predicted. This guide highlights the need for modern, comprehensive experimental studies to fully characterize this compound. Such research will be invaluable for its potential development as a pharmacological agent and for the establishment of robust analytical standards for products derived from Piper species. The provided protocols offer a starting point for researchers to further investigate this intriguing natural product.

References

- 1. 241. This compound from Piper nigrum; its isolation, identification, and synthesis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. This compound | C19H21NO3 | CID 10244953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound this compound (FDB012745) - FooDB [foodb.ca]

- 4. This compound, 583-34-6 [thegoodscentscompany.com]

- 5. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

The Occurrence and Analysis of Piperettine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperettine, a pungent alkaloid found in the Piperaceae family, is a structural analog of piperine, the well-known bioactive compound in black pepper. While less studied than its famous counterpart, this compound is gaining interest for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and analysis, and an examination of relevant biological signaling pathways.

Natural Sources of this compound

This compound is primarily found in the fruits of various species of the Piper genus. The most significant and well-documented sources are:

-

Piper nigrum (Black Pepper): The most common source of this compound, where it co-exists with piperine and other alkaloids. The concentration of this compound can vary significantly depending on the variety and origin of the pepper.[1]

-

Piper longum (Long Pepper): Another notable source of piperamides, including this compound.

-

Piper retrofractum (Javanese Long Pepper): This species also contains this compound.

The biosynthesis of piperamides like this compound in Piper species involves the convergence of the phenylpropanoid pathway and the lysine-derived piperidine ring.

Quantitative Data on this compound Content

The concentration of this compound in its natural sources can be influenced by factors such as plant variety, geographical origin, and processing methods. The following table summarizes available quantitative data for this compound in different varieties of Piper nigrum.

| Plant Source | Variety/Type | This compound Content (mg/g of extract) | Reference |

| Piper nigrum | Black Pepper 1 | 21.51 - 70.60 | [1] |

| Piper nigrum | Black Pepper 2 | 21.51 - 70.60 | [1] |

| Piper nigrum | Black Pepper 3 | 21.51 - 70.60 | [1] |

| Piper nigrum | Green Pepper | 21.51 - 70.60 | [1] |

| Piper nigrum | White Pepper | 21.51 - 70.60 | [1] |

| Piper nigrum | Red Pepper | 21.51 - 70.60 | [1] |

Experimental Protocols

The following is a composite experimental protocol for the extraction, isolation, and quantification of this compound from Piper species, adapted from established methods for piperine and other piperamides.

Extraction of this compound

This protocol outlines a standard Soxhlet extraction method.

Materials and Reagents:

-

Dried and powdered fruits of Piper species (e.g., Piper nigrum)

-

Dichloromethane (CH2Cl2) or Ethanol (95%)

-

Soxhlet apparatus

-

Rotary evaporator

-

Whatman No. 1 filter paper

Procedure:

-

Weigh approximately 10 g of finely ground Piper fruit powder and place it in a thimble made from Whatman No. 1 filter paper.

-

Place the thimble in the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 150 mL of dichloromethane or ethanol and connect it to the Soxhlet extractor and a condenser.

-

Heat the solvent to reflux for 6-8 hours.

-

After the extraction is complete, allow the solution to cool.

-

Filter the extract to remove any solid particles.

-

Concentrate the filtrate using a rotary evaporator at 40-50°C under reduced pressure to obtain a crude oleoresin.

Isolation and Purification of this compound

This protocol uses column chromatography for the separation of this compound from the crude extract.

Materials and Reagents:

-

Crude this compound extract

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Hexane

-

Ethyl acetate

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Developing chamber

-

UV lamp (254 nm and 366 nm)

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate, 95:5 v/v).

-

Load the dissolved extract onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using TLC. The mobile phase for TLC can be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v).

-

Visualize the spots on the TLC plates under a UV lamp. This compound will appear as a distinct spot.

-

Pool the fractions containing pure this compound, as identified by TLC.

-

Evaporate the solvent from the pooled fractions to obtain purified this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol-water).

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of this compound.

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV-Vis or PDA detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), delivered isocratically.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 343 nm (for piperine, a similar wavelength would be suitable for this compound, but should be optimized).

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Procedure:

-

Preparation of Standard Solutions: Accurately weigh pure this compound standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from, for example, 1 to 50 µg/mL.

-

Preparation of Sample Solution: Accurately weigh the purified this compound extract and dissolve it in a known volume of methanol. Filter the solution through a 0.45 µm syringe filter before injection.

-

Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Sample Analysis: Inject the sample solution into the HPLC system and record the peak area for this compound.

-

Quantification: Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Signaling Pathways

While extensive research has been conducted on the signaling pathways modulated by piperine, specific studies on the direct effects of this compound on cellular signaling are limited. Given the structural similarity between piperine and this compound, it is plausible that they may share some biological targets and mechanisms of action.

Piperine has been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating the proposed inhibitory effect of piperine on the NF-κB signaling pathway, which may serve as a hypothetical model for the potential action of this compound pending further research.

Caption: Proposed inhibition of the NF-κB pathway by piperine.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship of its natural sources.

Caption: General workflow for this compound analysis.

Caption: Natural sources of this compound.

Conclusion

This compound is a naturally occurring alkaloid with potential for pharmacological applications. This guide provides a foundational understanding of its natural sources, quantification, and methods for its study. While research into the specific biological activities and signaling pathways of this compound is still in its early stages, the established knowledge of the closely related compound, piperine, offers a valuable framework for future investigations. The protocols and data presented herein are intended to support and facilitate further research into this promising natural product.

References

Biosynthesis of Piperettine in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperettine, a pungent alkaloid found in various Piper species, including black pepper (Piper nigrum) and long pepper (Piper longum), is a subject of growing interest in the scientific community due to its diverse pharmacological activities. Structurally similar to piperine, the major pungent compound in black pepper, this compound possesses a longer polyketide-derived side chain, which contributes to its unique bioactivity. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis in plants, focusing on the core enzymatic steps, precursor molecules, and regulatory aspects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, plant biochemistry, and drug discovery and development.

The Biosynthetic Pathway of this compound: A Multi-step Enzymatic Cascade

The biosynthesis of this compound is intricately linked to the well-established piperine biosynthetic pathway, diverging at the point of acyl-CoA chain elongation. The overall process can be divided into two main branches: the formation of the piperidine ring and the synthesis of the piperettic acid moiety, which are ultimately condensed to form this compound.

Formation of the Piperidine Ring from L-Lysine

The piperidine heterocyclic ring, a common structural feature of piperamides, is derived from the amino acid L-lysine. This part of the pathway is shared with piperine biosynthesis and involves a series of enzymatic reactions that convert lysine into the reactive piperidine molecule.

Biosynthesis of the Piperettic Acid Moiety: A Phenylpropanoid-Polyketide Pathway

The aromatic portion and the extended C7 side chain of this compound originate from the phenylpropanoid and polyketide pathways.

a. Phenylpropanoid Pathway Precursor: The pathway commences with the amino acid L-phenylalanine, which is converted to cinnamic acid and subsequently to ferulic acid through a series of enzymatic steps common to the general phenylpropanoid pathway.

b. Chain Elongation to a C7 Acyl-CoA: A key distinguishing step in this compound biosynthesis is the elongation of a phenylpropanoid-derived precursor to form a C7 acid. While the precise enzymatic machinery is still under investigation, it is hypothesized to involve a polyketide synthase (PKS)-like mechanism . This process likely involves the sequential addition of a C2 unit, derived from malonyl-CoA, to an activated phenylpropanoid starter unit.

c. Formation of the Methylenedioxy Bridge: A characteristic feature of many piperamides, including this compound, is the presence of a methylenedioxy bridge on the aromatic ring. In the closely related piperine biosynthesis, the cytochrome P450 enzyme CYP719A37 has been identified as the catalyst for this reaction, acting on a ferulic acid-derived precursor. It is speculated that a similar or the same enzyme is responsible for this modification in the this compound pathway, likely acting on the elongated C7 acid precursor[1].

d. Activation to Piperettolyl-CoA: The resulting C7 acid is then activated by a CoA ligase to form its corresponding CoA-thioester, piperettolyl-CoA. This activation step is crucial for the final condensation reaction.

Final Condensation Step: Formation of this compound

The final step in this compound biosynthesis is the condensation of the activated piperettolyl-CoA with the piperidine ring. This reaction is catalyzed by a member of the BAHD family of acyltransferases . While piperine synthase shows high specificity for piperoyl-CoA, other less specific piperamide synthases have been identified in Piper species. These enzymes exhibit broader substrate promiscuity and are likely responsible for the synthesis of a variety of piperamides with different side chain lengths, including this compound[2].

Quantitative Data on this compound Content

The concentration of this compound in Piper species is generally lower than that of piperine. Quantitative analyses using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) have provided valuable data on the relative abundance of these compounds in different plant tissues and species.

| Plant Species | Plant Part | This compound Content (mg/g dry weight) | Analytical Method | Reference |

| Piper nigrum | Peppercorns | Varies, typically lower than piperine | HPLC, LC-MS | [3][4] |

| Piper longum | Fruit | Present, quantitative data less common than for piperine | HPLC |

Experimental Protocols

Extraction of Piperamides from Plant Material

A reliable method for the extraction of piperamides is essential for their subsequent analysis and quantification.

Protocol: Accelerated Solvent Extraction (ASE)

-

Sample Preparation: Grind dried plant material (e.g., fruits, leaves) to a fine powder.

-

Extraction Cell: Pack a stainless-steel extraction cell with the ground plant material.

-

Solvent: Use ethyl acetate as the extraction solvent.

-

ASE Parameters:

-

Temperature: Room temperature

-

Pressure: 1500 psi

-

Static time: 10 minutes per cycle

-

Number of cycles: 3

-

-

Post-extraction: The resulting extract is collected and can be concentrated under vacuum. The organic solvent is then washed with water to remove polar impurities. The final piperamide-rich extract is obtained after evaporating the organic solvent[5].

Quantification of this compound by HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is a powerful technique for the separation, identification, and quantification of piperamides.

Protocol: UPLC-QTOF-MS Analysis [5]

-

Chromatographic System: Utilize an Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: A C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 4 µm particle size) is suitable for separation.

-

Mobile Phase: A gradient elution using:

-

Solvent A: 0.1% formic acid in water

-

Solvent B: 0.1% formic acid in acetonitrile

-

-

Gradient Program: A typical gradient would start with a lower percentage of Solvent B, gradually increasing to a high percentage to elute the compounds.

-

Flow Rate: A flow rate of 0.5 mL/min is commonly used.

-

Mass Spectrometry:

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Analyzer: Quadrupole Time-of-Flight (QTOF) for high-resolution mass analysis.

-

Data Acquisition: Acquire data in a full scan mode to detect all ions within a specified mass range.

-

-

Quantification: Generate a calibration curve using a pure this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing their peak areas to the calibration curve.

Enzymatic Assay for Piperamide Synthase Activity

In vitro enzyme assays are crucial for characterizing the substrate specificity of piperamide synthases and confirming their role in this compound biosynthesis.

Protocol: In Vitro Assay with Recombinant Enzyme [6]

-

Enzyme Source: Express and purify the candidate piperamide synthase (a BAHD acyltransferase) from a heterologous system (e.g., E. coli).

-

Substrates:

-

Piperettolyl-CoA (the acyl donor). If not commercially available, it can be synthesized enzymatically using a specific CoA ligase or chemically.

-

Piperidine (the acyl acceptor).

-

-

Reaction Buffer: A suitable buffer, typically around pH 7.5, containing necessary co-factors if required.

-

Reaction Incubation: Incubate the purified enzyme with the substrates at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) or by acidification.

-

Product Analysis: Extract the product (this compound) with an organic solvent and analyze the extract by HPLC or LC-MS to confirm its formation and quantify the amount produced.

Signaling Pathways and Logical Relationships

The biosynthesis of this compound, like other secondary metabolites, is expected to be tightly regulated by a network of signaling pathways in response to developmental cues and environmental stimuli. While specific regulatory networks for this compound have not been fully elucidated, insights can be drawn from the broader understanding of plant secondary metabolism.

Diagram: Hypothetical Regulatory Network for this compound Biosynthesis

Caption: A logical diagram illustrating the potential regulatory cascade controlling this compound biosynthesis.

Diagram: Proposed Biosynthetic Pathway of this compound

Caption: A diagram of the proposed biosynthetic pathway of this compound in plants.

Diagram: Experimental Workflow for this compound Analysis

Caption: A flowchart outlining the general experimental workflow for the analysis of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound represents a fascinating example of the diversification of plant secondary metabolism. While the general framework of its synthesis is understood to be analogous to that of piperine, the specific enzymatic machinery responsible for the crucial chain elongation step remains an active area of research. Future studies employing comparative transcriptomics of high- and low-piperettine producing Piper species, coupled with functional characterization of candidate polyketide synthases and BAHD acyltransferases, will be instrumental in fully elucidating this pathway. A complete understanding of this compound biosynthesis will not only advance our knowledge of plant biochemistry but also open avenues for the metabolic engineering of plants and microorganisms to produce this and other valuable bioactive piperamides for pharmaceutical applications.

References

- 1. Piper nigrum CYP719A37 Catalyzes the Decisive Methylenedioxy Bridge Formation in Piperine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. opendata.uni-halle.de [opendata.uni-halle.de]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Analysis by HPLC and LC/MS of pungent piperamides in commercial black, white, green, and red whole and ground peppercorns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification and characterization of piperine synthase from black pepper, Piper nigrum L - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of Piperettine: Acknowledging a Research Frontier

A comprehensive investigation into the existing scientific literature reveals a significant gap in the understanding of the specific mechanisms of action for piperettine, a naturally occurring alkaloid found in black pepper. While its chemical cousin, piperine, has been the subject of extensive research, this compound remains a largely unexplored molecule from a mechanistic standpoint. Consequently, the development of an in-depth technical guide detailing its signaling pathways, molecular targets, and associated experimental protocols is not feasible at this time.

While the initial intent was to provide a detailed whitepaper for researchers, scientists, and drug development professionals, the available data is insufficient to meet the core requirements of quantitative data presentation, detailed experimental methodologies, and the creation of signaling pathway diagrams as requested. Searches for specific studies on this compound's mechanism of action, including its potential anticancer, anti-inflammatory, and neuroprotective activities, did not yield the necessary in-depth experimental data.

The Prominence of Piperine in Research

In stark contrast to the scarcity of information on this compound, its structural analog piperine has been the focus of numerous studies, elucidating a wide array of pharmacological effects and underlying mechanisms. Research has shown that piperine's bioactivity stems from its ability to modulate a multitude of signaling pathways and molecular targets.

Key Hypothesized Mechanisms of Action for Piperine:

-

Anti-inflammatory Effects: Piperine has been shown to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation. It can also suppress the production of pro-inflammatory cytokines and mediators.

-

Anticancer Activity: Studies suggest that piperine can induce apoptosis (programmed cell death) in cancer cells, inhibit their proliferation, and prevent metastasis by modulating pathways such as PI3K/Akt/mTOR and STAT3.

-

Neuroprotective Properties: Piperine is hypothesized to exert neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and modulating neurotransmitter systems.

-

Bioavailability Enhancement: One of the most well-documented effects of piperine is its ability to enhance the bioavailability of other drugs and nutrients by inhibiting drug-metabolizing enzymes and transporters, such as cytochrome P450 enzymes and P-glycoprotein.

The Path Forward for this compound Research

The lack of specific data on this compound's mechanism of action highlights a promising area for future research. Given its structural similarity to piperine, it is plausible that this compound may share some biological activities and mechanistic pathways. However, subtle structural differences can lead to significant variations in biological effects, making direct extrapolation of piperine's mechanisms to this compound speculative without experimental validation.

Future research endeavors should focus on:

-

In vitro studies: Investigating the effects of this compound on various cell lines to identify its impact on cell viability, proliferation, and specific signaling pathways.

-

Enzyme inhibition assays: Determining if this compound, like piperine, can inhibit key drug-metabolizing enzymes.

-

Molecular docking studies: Computationally predicting the potential binding of this compound to various protein targets to generate hypotheses for further experimental testing.

-

Comparative studies: Directly comparing the biological activities and mechanisms of this compound and piperine to understand their structure-activity relationships.

Until such dedicated research is conducted and published in peer-reviewed scientific journals, a comprehensive and technical guide on the mechanism of action of this compound cannot be responsibly compiled. The scientific community awaits further investigation into this intriguing natural compound.

An overview of the chemical properties, biological activities, and mechanisms of action of piperettine and its structural relatives, offering insights for future therapeutic development.

Introduction

This compound, an amide alkaloid found in black pepper (Piper nigrum), belongs to a class of compounds that have garnered significant interest in the scientific community for their diverse pharmacological activities. Structurally similar to piperine, the primary pungent component of black pepper, this compound and its related alkaloids, including chavicine, isopiperine, and piperlongumine, exhibit a range of biological effects, from anti-inflammatory and antioxidant to anticancer properties. This technical guide provides a comprehensive review of the current state of knowledge on this compound and its analogs, with a focus on their chemical synthesis, biological evaluation, and the molecular signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Chemical Structures and Properties

This compound is chemically known as (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)hepta-2,4,6-trien-1-one. Its structure is characterized by a piperidine ring linked via an amide bond to a heptatrienoic acid chain, which is in turn attached to a 1,3-benzodioxole group. This extended conjugation is responsible for its yellow color.[1]

Other key related alkaloids include:

-

Piperine: The most abundant alkaloid in black pepper, it is a geometric isomer of this compound.[2]

-

Chavicine: A cis-cis isomer of piperine, it is known to be less pungent.[3][4]

-

Isopiperine and Isochavicine: Other geometric isomers of piperine.[5]

-

Piperlongumine (Piplartine): Found in the long pepper (Piper longum), this alkaloid possesses a distinct 5,6-dihydropyridin-2(1H)-one moiety instead of the piperidine ring.[6][7]

A computational study evaluating the drug-likeness of these alkaloids based on Lipinski's rule of five suggested that piperine, this compound, and piperanine possess good bioactivity scores.[8] The combination of the piperonal nucleus, the piperidine ring (or a similar heterocyclic system), and the unsaturated ketonic group appears to be crucial for their biological activity.[8]

Biological Activities and Quantitative Data

The alkaloids from Piper species exhibit a wide array of pharmacological effects. While extensive research has been conducted on piperine, data on this compound and other related alkaloids is comparatively limited.

Anticancer Activity

Piperine has demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for piperine vary depending on the cell line and the duration of exposure. For instance, IC50 values for piperine have been reported to be 198 µM for A549 (lung adenocarcinoma), 238 µM for MDA-MB-231 (breast adenocarcinoma), and 214 µM for HepG2 (hepatocellular carcinoma) cells after 72 hours of treatment.[9] In other studies, the IC50 values for piperine in gastric cancer cell lines AGP01, ACP02, and ACP03 were found to be 12.06 µg/mL, 26.28 µg/mL, and 47.10 µg/mL, respectively.[10] Piperine has also shown cytotoxicity against multidrug-resistant (MDR) leukemic cells, with lower IC50 values in MDR cells compared to the parental cell line, suggesting a potential to overcome drug resistance.[11]

Piperlongumine has also emerged as a potent anticancer agent, demonstrating cytotoxicity against a broad spectrum of human cancer cell lines.[10] For example, a piperlongumine derivative, 11h, exhibited an IC50 value of 0.42 μM against the A549 lung cancer cell line.[9]

| Alkaloid | Cell Line | Assay | IC50 Value | Citation |

| Piperine | A549 (Lung) | MTT | 198 µM (72h) | [9] |

| Piperine | MDA-MB-231 (Breast) | MTT | 238 µM (72h) | [9] |

| Piperine | HepG2 (Liver) | MTT | 214 µM (72h) | [9] |

| Piperine | AGP01 (Gastric) | MTT | 12.06 µg/mL | [10] |

| Piperine | ACP02 (Gastric) | MTT | 26.28 µg/mL | [10] |

| Piperine | ACP03 (Gastric) | MTT | 47.10 µg/mL | [10] |

| Piperine | K562 (Leukemia) | MTT | >150 µM (96h) | [11] |

| Piperine | Lucena-1 (MDR Leukemia) | MTT | ~75 µM (96h) | [11] |

| Piperine | FEPS (MDR Leukemia) | MTT | ~25 µM (96h) | [11] |

| Piperlongumine Derivative (11h) | A549 (Lung) | MTT | 0.42 µM | [9] |

Table 1: Cytotoxic Activity of Piperine and a Piperlongumine Derivative against Various Cancer Cell Lines.

Anti-inflammatory Activity

Piperine has well-documented anti-inflammatory properties.[12] It has been shown to inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2) in a dose-dependent manner in interleukin 1β-stimulated fibroblast-like synoviocytes, with significant inhibition of PGE2 observed at a concentration of 10 µg/ml.[12] In a study on Staphylococcus aureus-induced endometritis in mice, piperine treatment (25, 50, or 100 mg/kg) effectively reduced the overexpression of pro-inflammatory cytokines TNF-α, IL-1β, and IL-6, while increasing the anti-inflammatory cytokine IL-10.[13]

The anti-inflammatory potential of piperlotines, a class of α,β-unsaturated amides from Piper species, has also been evaluated. Some of these compounds exhibited excellent in vivo anti-inflammatory activity in mice, with some derivatives showing potency comparable to or higher than the commercial anti-inflammatory drug indomethacin.[14]

Specific quantitative data on the in vitro anti-inflammatory activity of this compound is currently lacking in the available literature.

| Compound | Model | Effect | Citation |

| Piperine | IL-1β-stimulated synoviocytes | Inhibition of IL-6 and PGE2 production | [12] |

| Piperine | S. aureus-induced endometritis (mice) | Decreased TNF-α, IL-1β, IL-6; Increased IL-10 | [13] |

| Piperlotines | Carrageenan-induced edema (mice) | Edema inhibition (variable) | [14] |

Table 2: Anti-inflammatory Effects of Piperine and Related Compounds.

Antioxidant Activity

Piperine has been shown to possess direct antioxidant activity against various free radicals.[1] It acts as a powerful superoxide scavenger with an IC50 of 1.82 mM.[6][15] In a lipid peroxidation assay, piperine showed 52% inhibition at a concentration of 1400 µM, with a calculated IC50 of 1.23 mM.[6][15] The antioxidant activity of piperine has also been evaluated using DPPH and ABTS radical scavenging assays. In one study, isolated piperine showed an IC50 of 4.35 mg/mL in the ABTS assay, while it was inactive in the DPPH assay.[9]

Derivatives of piperine containing a phenolic hydroxyl group have been synthesized and showed higher free radical scavenging rates in both DPPH and ABTS assays compared to the parent compound.[16]

Quantitative antioxidant activity data for this compound is not available in the reviewed literature.

| Alkaloid | Assay | IC50 Value | Citation |

| Piperine | Superoxide Scavenging | 1.82 mM | [6][15] |

| Piperine | Lipid Peroxidation Inhibition | 1.23 mM | [6][15] |

| Piperine | ABTS Radical Scavenging | 4.35 mg/mL | [9] |

| Piperine | DPPH Radical Scavenging | Inactive | [9] |

Table 3: Antioxidant Activity of Piperine.

Mechanisms of Action and Signaling Pathways

The biological effects of piperine and its related alkaloids are mediated through the modulation of various cellular signaling pathways.

Modulation of NF-κB and MAPK Pathways

A significant body of evidence points to the role of piperine in modulating the nuclear factor-kappaB (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, both of which are central to inflammatory responses and cancer progression.

Piperine has been shown to inhibit the activation of NF-κB by suppressing the degradation of its inhibitor, IκBα, and preventing the nuclear translocation of the p65 subunit.[13][17][18] This, in turn, downregulates the expression of NF-κB target genes, including those encoding pro-inflammatory cytokines and cell adhesion molecules.[13][17][18]

The MAPK pathway, which includes ERK, JNK, and p38, is also a key target of piperine. In various cell types, piperine has been observed to inhibit the phosphorylation of ERK, JNK, and p38, thereby suppressing downstream inflammatory responses.[13][16]

The following diagram illustrates the inhibitory effect of piperine on the NF-κB and MAPK signaling pathways.

Figure 1: Piperine's inhibition of NF-κB and MAPK pathways.

Activation of TRP Channels

Piperine and some of its isomers, including isopiperine and isochavicine, are known to activate transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1.[19] These channels are involved in sensory perception, including pain and temperature. The activation of TRPA1 by various piperine-related compounds has been quantified, with EC50 values ranging from 7.8 to 148 µM.[20]

The activation of these channels, particularly TRPV1, leads to an influx of calcium ions, which can be monitored using calcium imaging techniques.

Experimental Protocols

Detailed experimental protocols are essential for the reproducibility and advancement of research. Below are outlines of key experimental procedures relevant to the study of this compound and related alkaloids.

Isolation and Purification of this compound

A historical method for the isolation of this compound from Piper nigrum involves the extraction of the dried fruits with alcohol. After the removal of the less soluble piperine, this compound can be isolated from the mother liquor through chromatographic separation or fractional crystallization.[1] The identity and purity of the isolated compound can be confirmed using techniques such as melting point determination, thin-layer chromatography (TLC), and spectroscopic methods (UV, IR, Mass Spectrometry).[18]

A general workflow for the isolation of piper alkaloids is depicted below.

Figure 2: General workflow for isolation of piper alkaloids.

Synthesis of this compound

The synthesis of this compound can be achieved by the reaction of piperettic acid with piperidine. Piperettic acid, 7-(3:4-methylenedioxyphenyl)hepta-2:4:6-trienoic acid, can be synthesized through various organic chemistry routes, often involving condensation reactions with piperonal as a starting material. The final step involves the formation of an amide bond between the carboxylic acid and piperidine, which can be facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[10]

Calcium Imaging for TRP Channel Activation

This technique allows for the real-time measurement of intracellular calcium concentration changes upon channel activation.

-

Cell Culture and Transfection: Culture cells (e.g., HEK293T) on glass coverslips and, if necessary, transiently transfect them with the TRP channel of interest (e.g., TRPV1).

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for a specific time at 37°C.

-

Imaging Setup: Place the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Baseline Measurement: Record the baseline fluorescence for a period before adding the agonist.

-

Agonist Application: Perfuse the cells with a solution containing the agonist (e.g., capsaicin for TRPV1, or the test compound) and record the changes in fluorescence intensity.

-

Data Analysis: Analyze the fluorescence data to determine the change in intracellular calcium concentration in response to the agonist.[11][12]

Conclusion and Future Directions

This compound and its related alkaloids represent a promising class of natural products with a wide range of biological activities. While piperine has been extensively studied, there is a clear need for more in-depth research on this compound and other minor alkaloids from Piper species. Future research should focus on:

-

Quantitative Biological Evaluation: Systematic screening of this compound, chavicine, and isopiperine for their cytotoxic, anti-inflammatory, and antioxidant activities to determine their IC50 values and therapeutic potential.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular targets.

-

Synthesis of Analogs: The synthesis of novel derivatives of this compound and other related alkaloids to explore structure-activity relationships and optimize their pharmacological properties.

-

In Vivo Studies: Preclinical evaluation of the most promising compounds in animal models of disease to assess their efficacy and safety.

By addressing these research gaps, the full therapeutic potential of this compound and its related alkaloids can be unlocked, paving the way for the development of new and effective drugs for a variety of diseases.

References

- 1. In vitro antioxidant activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Scheme 3, Synthesis of the piperidine modification analogs. - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. The synthesis and biological evaluation of quinolyl-piperazinyl piperidines as potent serotonin 5-HT1A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1beta-stimulated fibroblast-like synoviocytes and in rat arthritis models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-oxidative Effect of Piperine fromPiper nigrumL. inCaenorhabditis elegans | Semantic Scholar [semanticscholar.org]

- 9. Piperine as a Potential Anti-cancer Agent: A Review on Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. informaticsjournals.co.in [informaticsjournals.co.in]

- 11. Single-Cell Calcium Imaging for Studying the Activation of Calcium Ion Channels [jove.com]

- 12. High-Throughput Approaches to Studying Mechanisms of TRP Channel Activation - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Anti-inflammatory and antiarthritic effects of piperine in human interleukin 1β-stimulated fibroblast-like synoviocytes and in rat arthritis models - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory activity of Piperine: Significance and symbolism [wisdomlib.org]

- 15. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. saudijournals.com [saudijournals.com]

- 18. [PDF] Anti-inflammatory and antioxidant activities of piperine on t-BHP-induced in Ac2F cells | Semantic Scholar [semanticscholar.org]

- 19. Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Piperettine: A Technical Guide on its Discovery, Chemistry, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperettine, a naturally occurring alkaloid found in black pepper (Piper nigrum), has long been overshadowed by its more abundant and well-studied isomer, piperine. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its discovery, history, and the limited but emerging understanding of its chemical synthesis and biological properties. While research specifically on this compound is sparse compared to piperine, this document collates the available information to serve as a foundational resource for researchers and professionals in drug development. The guide highlights the historical context of its discovery, details of its chemical structure, and the nascent exploration of its biological effects, drawing necessary comparisons with piperine to provide a clearer perspective.

Introduction

Black pepper (Piper nigrum), one of the world's most traded spices, is a rich source of various bioactive alkaloids, collectively known as piperamides. Among these, piperine is the most well-known, responsible for the characteristic pungency of pepper. However, other related compounds, including this compound, contribute to the complex chemical profile and potential therapeutic properties of this spice. This compound shares a similar chemical backbone with piperine but differs in the length of its unsaturated aliphatic chain. This structural nuance may lead to distinct biological activities, making this compound a compound of interest for further investigation. This guide aims to consolidate the fragmented information available on this compound to facilitate future research and development.

Discovery and History

The discovery of this compound is intrinsically linked to the early chemical investigations of Piper nigrum. While piperine was isolated in 1819, the identification of other minor alkaloids came much later. The most definitive early work on this compound appears to be the PhD thesis of James Stark from the University of Glasgow in 1951, titled "this compound From Piper nigrum: Its Isolation, Identification and Synthesis"[1][2]. This foundational research established the presence of this compound as a distinct chemical entity within black pepper.

Due to the historical focus on piperine, the subsequent research trajectory for this compound has been significantly slower. It is often mentioned in phytochemical profiles of black pepper but is rarely the primary subject of extensive biological investigation.

Chemical Properties and Synthesis

This compound is a solid, like other piperamides. Computational studies have evaluated its physicochemical properties, suggesting it generally adheres to Lipinski's rule of five, indicating potential for oral bioavailability.

Synthesis

The chemical synthesis of this compound was first described in the aforementioned 1951 thesis by James Stark[1][2]. While the full, detailed protocol from this historical document is not widely available, the general approach to synthesizing piperamides like this compound involves the condensation of a corresponding acid chloride with piperidine.

A general synthetic scheme, extrapolated from known piperamide syntheses, would likely involve the following key steps:

-

Synthesis of the Acid Moiety: Preparation of (2E,4E,6E)-7-(1,3-benzodioxol-5-yl)hepta-2,4,6-trienoic acid. This would likely involve olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reaction, to construct the extended conjugated system starting from piperonal.

-

Activation of the Carboxylic Acid: Conversion of the carboxylic acid to a more reactive species, such as an acid chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

-

Amide Formation: Reaction of the activated acid with piperidine to form the final this compound molecule.

A variety of modern synthetic methodologies for creating substituted piperidines and related alkaloids have been developed, which could be adapted for the efficient synthesis of this compound and its derivatives[3][4].

Experimental Protocols

Detailed, contemporary experimental protocols specifically for the isolation and synthesis of this compound are not readily found in recent literature. However, general methods for isolating piperamides from Piper nigrum can be adapted.

Isolation of Piperamides from Piper nigrum

The following is a generalized protocol based on methods used for piperine isolation, which would co-extract this compound.

Objective: To extract a mixture of piperamides, including this compound, from black pepper.

Materials:

-

Ground black pepper

-

Dichloromethane (CH₂Cl₂) or Ethanol (95%)

-

Potassium hydroxide (KOH) solution (10% in ethanol)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Extraction:

-

Macerate or reflux a known quantity of finely ground black pepper with a suitable solvent (e.g., dichloromethane or ethanol) to extract the alkaloids.

-

Filter the mixture to remove the solid plant material.

-

Concentrate the filtrate using a rotary evaporator to obtain a crude oleoresin.

-

-

Saponification of Resins:

-

Dissolve the crude oleoresin in ethanol and add a 10% ethanolic KOH solution to saponify interfering resins.

-

Allow the mixture to stand, which may cause the precipitation of some piperamides.

-

-

Chromatographic Separation:

-

Subject the crude piperamide mixture to column chromatography on silica gel.

-

Elute with a gradient of non-polar to polar solvents (e.g., a hexane-ethyl acetate gradient) to separate the different piperamides.

-

Monitor the fractions using TLC to identify those containing this compound (this would require a this compound standard for comparison).

-

-

Crystallization:

-

Combine the fractions containing pure this compound and concentrate them.

-

Recrystallize the residue from a suitable solvent system to obtain pure this compound crystals.

-

Note: The primary challenge in isolating this compound is its lower abundance compared to piperine, requiring efficient chromatographic techniques for separation.

Biological Activities and Signaling Pathways

The biological activity of this compound has been significantly less explored than that of piperine. Much of the available information is derived from studies on total black pepper extracts or is inferred from the activities of other piperamides. There is a notable lack of quantitative data, such as IC50 or EC50 values, specifically for this compound in the peer-reviewed literature.

While specific signaling pathways modulated by this compound are not well-documented, research on piperine has identified several key pathways that could be relevant points of investigation for this compound. Piperine has been shown to modulate pathways such as:

-

NF-κB Signaling: Involved in inflammation and cancer.

-

MAPK Signaling (ERK, p38, JNK): Regulates cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Signaling: A crucial pathway in cell survival and growth.

-

Wnt/β-catenin Signaling: Implicated in development and cancer.

Future research is needed to determine if this compound interacts with these or other signaling pathways and to quantify its effects.

Data Presentation

Due to the scarcity of specific quantitative data for this compound in the available literature, a comparative data table cannot be constructed at this time. The table below presents a summary of the physicochemical properties of this compound, primarily from computational predictions.

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₁NO₃ | |

| Molecular Weight | 311.38 g/mol | |

| XLogP3 | 4.1 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Visualizations

As there is currently insufficient experimental data on the specific signaling pathways modulated by this compound, a diagram for its mechanism of action cannot be accurately generated. However, a workflow for the general isolation of piperamides from Piper nigrum is presented below.

Caption: A generalized experimental workflow for the isolation of this compound from Piper nigrum.

Conclusion and Future Directions

This compound remains a relatively understudied alkaloid from black pepper with potential for novel biological activities. The historical focus on piperine has left a significant knowledge gap regarding the specific properties of this compound. This technical guide consolidates the limited available information, highlighting the foundational work from the mid-20th century and the need for modern, in-depth research.

Future research should prioritize the following:

-

Development of efficient and scalable synthetic routes for this compound to enable comprehensive biological screening.

-

In-depth investigation of its biological activities , including anticancer, anti-inflammatory, and neuroprotective effects, with direct comparisons to piperine.

-

Elucidation of the specific signaling pathways modulated by this compound to understand its mechanism of action at the molecular level.

-

Quantitative assessment of its potency and efficacy through the determination of IC50 and EC50 values in various cellular and biochemical assays.

By addressing these research gaps, the scientific community can unlock the full potential of this compound as a lead compound for drug discovery and development.

References

- 1. This compound From Piper nigrum: Its Isolation, Identification and Synthesis, and, The Constituents of the Non-Saponifiable Fraction of Spartium junceum L - Enlighten Theses [theses.gla.ac.uk]

- 2. books.google.cn [books.google.cn]

- 3. Piperidine synthesis [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Synthetic Methodologies for Piperettine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperettine, a naturally occurring amide alkaloid found in black pepper (Piper nigrum), has garnered significant interest within the scientific community due to its diverse pharmacological activities. Structurally similar to piperine, but with an extended polyene chain, this compound presents a compelling scaffold for medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for the chemical synthesis of this compound, focusing on the Horner-Wadsworth-Emmons (HWE) reaction as a key strategic step for the stereoselective formation of the triene system. The methodologies outlined herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound and its analogues.

Introduction

This compound, ((2E,4E,6E)-1-(piperidin-1-yl)-7-(benzo[d]dioxol-5-yl)hepta-2,4,6-trien-1-one), is a key pungent constituent of black pepper. Its extended conjugated system, in comparison to the more abundant piperine, is believed to contribute to its unique biological profile. The efficient and stereoselective synthesis of this compound is crucial for enabling further investigation into its therapeutic potential. The synthetic routes presented are based on established olefination methodologies, providing a reliable foundation for laboratory-scale production.

Synthetic Strategy Overview

The principal challenge in the synthesis of this compound lies in the stereocontrolled construction of the (2E,4E,6E)-trienoyl side chain. The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this purpose, as it generally favors the formation of (E)-alkenes, which is the desired stereochemistry for this compound.

The overall synthetic workflow can be conceptualized as a two-stage process:

-

Formation of the Piperettic Acid Moiety: This involves the creation of the C7-trienoic acid or a corresponding ester intermediate. A common approach is the reaction of piperonal (3,4-methylenedioxybenzaldehyde) with a suitable phosphonate ylide to extend the carbon chain and introduce the conjugated double bonds.

-

Amidation: The resulting piperettic acid or its activated derivative is then coupled with piperidine to form the final amide product, this compound.

A generalized scheme for this synthetic approach is depicted below.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of this compound, adapted from established procedures for similar compounds.

Protocol 1: Synthesis of Ethyl Piperettate via Horner-Wadsworth-Emmons Reaction

This protocol details the formation of the triene ester intermediate.

Materials:

-

Piperonal (3,4-methylenedioxybenzaldehyde)

-

Triethyl 4-phosphonocrotonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Dropping funnel

-

Inert atmosphere setup (Nitrogen or Argon)

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried three-neck round-bottom flask under an inert atmosphere, add sodium hydride (1.1 eq).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of triethyl 4-phosphonocrotonate (1.0 eq) in anhydrous THF to the stirred suspension via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by a color change.

-

-

Olefination Reaction:

-

Cool the ylide solution back to 0 °C.

-

Add a solution of piperonal (1.0 eq) in anhydrous THF dropwise to the ylide solution over 30 minutes.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 3-4 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

-

-

Workup and Purification:

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Partition the mixture between ethyl acetate and water.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure ethyl piperettate.

-

Protocol 2: Saponification of Ethyl Piperettate to Piperettic Acid

Materials:

-

Ethyl piperettate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (HCl), 2M

Procedure:

-

Dissolve ethyl piperettate (1.0 eq) in a mixture of ethanol and water.

-

Add a solution of potassium hydroxide (3.0 eq) in water.

-

Heat the mixture to reflux and stir for 2-3 hours, monitoring the reaction by TLC.

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted ester.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 2M HCl.

-

The precipitated piperettic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Protocol 3: Amidation of Piperettic Acid to this compound

Materials:

-

Piperettic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Piperidine

-

Triethylamine (TEA)

Procedure:

-

Activation of Piperettic Acid:

-

Suspend piperettic acid (1.0 eq) in anhydrous DCM.

-

Add thionyl chloride (1.2 eq) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours until a clear solution is formed, indicating the formation of the acyl chloride.

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

-

Amide Formation:

-

Dissolve the crude piperettic acid chloride in anhydrous DCM and cool to 0 °C.

-

In a separate flask, prepare a solution of piperidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Add the piperidine solution dropwise to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Workup and Purification:

-

Wash the reaction mixture sequentially with water, 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) or by column chromatography.

-

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected yields for the synthesis of this compound. These values are illustrative and may vary depending on the specific reaction scale and conditions.

| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Ethyl Piperettate Synthesis | Piperonal, Triethyl 4-phosphonocrotonate, NaH | THF | 65 | 3-4 | 70-85 |

| Saponification | Ethyl piperettate, KOH | EtOH/H₂O | 80 | 2-3 | 85-95 |

| Amidation | Piperettic acid, SOCl₂, Piperidine | DCM | RT | 2-4 | 75-90 |

Logical Workflow Diagram

The logical progression of the synthetic and purification steps is illustrated in the following diagram.

Caption: Logical workflow for the synthesis and purification of this compound.

Conclusion

The synthetic methodologies detailed in this document provide a robust framework for the laboratory-scale production of this compound. The Horner-Wadsworth-Emmons reaction offers a reliable and stereoselective means of constructing the key triene moiety. By following these protocols, researchers can efficiently access this compound for further investigation into its chemical biology and potential therapeutic applications. Careful execution of the experimental procedures and purification steps is essential for obtaining a high-purity final product.

Application Notes and Protocols for Piperettine Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperettine, an alkaloid found in plants of the Piper genus, notably black pepper (Piper nigrum), is a structural analog of piperine, the compound responsible for the pungency of pepper. While less abundant than piperine, this compound has garnered interest for its potential biological activities. These application notes provide a comprehensive protocol for the extraction of this compound from Piper nigrum and its subsequent purification. The methodology is based on a combination of classical extraction techniques and modern chromatographic separation, adapted from established protocols for piperine isolation.

Data Presentation

Table 1: Comparison of Extraction and Purification Parameters for Piperine and this compound

| Parameter | Piperine | This compound (Estimated) | Reference |

| Extraction Method | Soxhlet, Reflux, Ultrasound-Assisted | Soxhlet, Reflux (from mother liquor) | [1][2] |

| Typical Solvent | Ethanol, Dichloromethane, Ethyl Acetate | Ethanol | [3] |

| Yield from P. nigrum | 2.5% - 9.0% | < 1% (variable) | [1][4] |

| Purity after Initial Extraction | 40% - 60% | Low (in a mixture with piperine) | [4] |

| Purification Method | Recrystallization, Column Chromatography, CPC | Column Chromatography, CPC | [5] |

| Chromatography Stationary Phase | Silica Gel, Alumina | Silica Gel | [6] |

| Chromatography Mobile Phase | Heptane:Ethyl Acetate, Petroleum Ether:Acetone | Heptane-ethyl acetate-methanol-water | [5] |

| Final Purity | > 98% | > 95% | [4] |

Experimental Protocols

I. Extraction of Crude Alkaloid Mixture from Piper nigrum

This protocol outlines the initial extraction of a crude mixture of alkaloids, including piperine and this compound, from black pepper.

Materials:

-

Dried, finely ground black pepper (Piper nigrum)

-

95% Ethanol

-

Soxhlet apparatus or Reflux setup

-

Rotary evaporator

-

Filter paper

Procedure:

-

Weigh 100 g of finely ground black pepper and place it into a cellulose thimble.

-

Insert the thimble into the main chamber of the Soxhlet apparatus.

-

Fill a round-bottom flask with 500 mL of 95% ethanol.

-

Assemble the Soxhlet apparatus and heat the ethanol to a gentle reflux.

-

Continue the extraction for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

After extraction, allow the apparatus to cool.

-

Concentrate the ethanolic extract using a rotary evaporator under reduced pressure until a thick, dark oleoresin is obtained.

II. Initial Separation of Piperine by Crystallization

This step aims to remove the majority of piperine from the crude extract, thereby enriching the mother liquor with this compound.

Materials:

-

Crude alkaloid oleoresin

-

10% (w/v) Potassium hydroxide in ethanol

-

Beakers

-

Stirring rod

-

Filtration apparatus (Buchner funnel)

Procedure:

-

Dissolve the crude oleoresin in a minimal amount of 95% ethanol.

-

Slowly add a 10% solution of potassium hydroxide in ethanol to the extract with constant stirring. This step helps to saponify resins and facilitates the crystallization of piperine.

-

Allow the mixture to stand in a cool place (4°C) for 12-24 hours. Piperine will crystallize out as yellow needles.

-

Separate the piperine crystals by vacuum filtration.

-

Crucially, collect and save the filtrate (mother liquor), as it is now enriched with this compound.

III. Purification of this compound by Column Chromatography

This protocol describes the separation of this compound from the remaining components in the mother liquor using column chromatography.

Materials:

-

Concentrated mother liquor

-

Silica gel (60-120 mesh) for column chromatography

-

Glass chromatography column

-

Solvent system: Heptane, Ethyl Acetate, Methanol, Water

-

Fraction collector or test tubes

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

TLC developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., a non-polar mixture like heptane:ethyl acetate 9:1). Pour the slurry into the chromatography column and allow it to pack uniformly.

-

Sample Loading: Concentrate the mother liquor to a thick residue and adsorb it onto a small amount of silica gel. Allow the silica gel to dry, and then carefully load it onto the top of the prepared column.

-

Elution: Begin elution with a non-polar solvent mixture and gradually increase the polarity. A suggested gradient is as follows:

-

Fractions 1-10: Heptane:Ethyl Acetate (9:1)

-

Fractions 11-20: Heptane:Ethyl Acetate (8:2)

-

Fractions 21-30: Heptane:Ethyl Acetate (7:3)

-

Continue to increase the polarity as needed based on TLC monitoring.

-

-

Fraction Collection and Analysis: Collect fractions of a consistent volume. Monitor the separation by spotting each fraction on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., Toluene:Ethyl Acetate 7:3) and visualize the spots under a UV lamp. This compound will have a different Rf value than piperine and other constituents.

-

Isolation: Combine the fractions that show a pure spot corresponding to this compound.

-

Concentration: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain purified this compound.

IV. High-Purity Purification by Centrifugal Partition Chromatography (CPC) (Alternative)

For higher purity and larger scale separations, CPC is an effective technique.[5]

Materials:

-

Partially purified this compound fraction from column chromatography

-

Centrifugal Partition Chromatography (CPC) system

-

Solvent System (Arizona P): Heptane-Ethyl Acetate-Methanol-Water (6:5:6:5, v/v/v/v)[5]

Procedure:

-

Prepare the biphasic Arizona P solvent system by mixing the components and allowing the phases to separate.

-

Set up the CPC instrument according to the manufacturer's instructions.

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase (or vice versa, depending on the desired separation).

-

Dissolve the this compound-enriched fraction in a suitable volume of the mobile phase.

-

Inject the sample into the CPC system and begin the separation.

-

Monitor the eluent using a UV detector and collect the fractions corresponding to the this compound peak.

-

Evaporate the solvent from the collected fraction to yield highly purified this compound.

Mandatory Visualizations

Caption: Workflow for this compound Extraction and Purification.

Signaling Pathways and Biological Activity

The biological activities and specific signaling pathways of this compound are not as extensively studied as those of piperine. However, due to their structural similarity, it is plausible that this compound shares some mechanisms of action with piperine.

Piperine is known to modulate a wide array of signaling pathways, including:

-

Anti-inflammatory pathways: Inhibition of NF-κB and MAPK signaling pathways, which are crucial in the inflammatory response.[7][8] Piperine has been shown to downregulate the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8]

-

Anticancer pathways: Piperine can induce apoptosis and inhibit proliferation in various cancer cell lines by modulating pathways such as Wnt/β-catenin, PI3K/Akt, and STAT3.[9][10][11] It can also suppress tumor cell migration and invasion.[9][12]

-

Metabolic regulation: Piperine has been reported to interact with PPARγ, a key regulator of lipid and glucose metabolism.[13]

It is hypothesized that this compound may also exhibit anti-inflammatory and anti-cancer properties through similar mechanisms. Further research is required to elucidate the specific molecular targets and signaling cascades directly modulated by this compound.

Caption: Hypothesized Signaling Pathways Modulated by this compound.

References

- 1. japsonline.com [japsonline.com]